(Z)-3-(4-acetylphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

Description

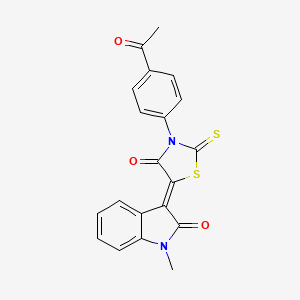

The compound (Z)-3-(4-acetylphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one belongs to the thiazolidinone family, a class of heterocyclic compounds with a five-membered ring containing nitrogen and sulfur atoms. Its structure features:

- A 4-acetylphenyl group at position 3, introducing an electron-withdrawing acetyl substituent.

- A thioxo group at position 2, enhancing reactivity and metal-binding properties.

Properties

IUPAC Name |

(5Z)-3-(4-acetylphenyl)-5-(1-methyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O3S2/c1-11(23)12-7-9-13(10-8-12)22-19(25)17(27-20(22)26)16-14-5-3-4-6-15(14)21(2)18(16)24/h3-10H,1-2H3/b17-16- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZQFNZKWRPSAY-MSUUIHNZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)C)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)C)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(4-acetylphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C16H14N2O2S2

- Molecular Weight : 342.42 g/mol

- CAS Number : 356068-93-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The thiazolidinone moiety is known for its ability to modulate biological functions through:

- Inhibition of Enzymatic Activity : It may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.

- Antioxidant Properties : The compound exhibits potential antioxidant activity, which can protect cells from oxidative stress.

1. Anticancer Activity

Recent studies have indicated that this compound demonstrates significant anticancer properties. In vitro studies show that it can induce apoptosis in cancer cell lines, with IC50 values indicating effective cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 22.75 | Induction of apoptosis |

| HeLa (Cervical) | 18.50 | Cell cycle arrest and apoptosis |

| A549 (Lung) | 25.00 | Inhibition of proliferation |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses moderate to high activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies

A notable case study involved the evaluation of the compound's effects on cognitive functions in animal models. The results demonstrated that the compound improved memory retention in a modified Y-maze test, suggesting potential applications in treating cognitive disorders.

Research Findings

Recent literature highlights the compound's potential as a lead candidate for drug development:

- Inhibition of AChE : The compound showed promising results as a reversible inhibitor of human acetylcholinesterase, with an IC50 value comparable to established AChE inhibitors.

- Pharmacokinetic Studies : In silico models predict favorable absorption and bioavailability, indicating that the compound could effectively cross the blood-brain barrier.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

The table below compares substituents and their implications:

Key Observations:

- Steric Effects: The 1-methyl group on the indolinone ring in the target compound likely reduces conformational flexibility compared to unsubstituted analogs, possibly improving metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.